Physicochemical Profiling and Exact Mass Determination of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol: A Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds. 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2)[1] is a highly specialized molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds. 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2)[1] is a highly specialized molecular building block that perfectly exemplifies this utility. Pyrazolo[4,3-b]pyridines are frequently deployed as bioisosteres for indazoles and azaindoles in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and acetylcholinesterase inhibitors[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the physicochemical properties, structural dynamics (tautomerism), and exact mass characterization of this compound. Furthermore, we provide self-validating experimental protocols for both its analytical verification and synthetic functionalization, ensuring researchers can deploy this scaffold with absolute confidence.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is the first step in predicting its behavior in both biological assays and synthetic workflows. The presence of the C6-bromine atom provides a versatile synthetic handle, while the pyrazol-3-ol moiety offers unique hydrogen-bonding capabilities.
Table 1: Key Physicochemical Parameters
Property
Value
Scientific Rationale / Implication
Chemical Formula
C6H4BrN3O
Core bicyclic framework equipped with a heavy halogen handle.
Molecular Weight
214.02 g/mol
Low molecular weight makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Critical for High-Resolution Mass Spectrometry (HRMS) identification. Based on isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O.
Hydrogen Bond Donors (HBD)
2
Crucial for anchoring to target proteins (e.g., kinase hinge region interactions).
Hydrogen Bond Acceptors (HBA)
3
The pyridine nitrogen and carbonyl/hydroxyl oxygen act as key electron-pair donors.
Topological Polar Surface Area
~61.6 - 66.7 Ų
Excellent membrane permeability profile; highly suitable for CNS-targeted drug design.
Rotatable Bonds
0
Highly rigid structure, which minimizes the entropic penalty upon target binding.
Tautomerism and Structural Dynamics
A critical variable when handling 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is its structural duality. The compound exists in a dynamic tautomeric equilibrium between the pyrazol-3-ol (hydroxy) form and the pyrazol-3-one (oxo) form (1,2-dihydro-3H-pyrazol-3-one).
Causality in Analysis: In polar protic solvents, the oxo-form often predominates due to the stabilization of the amide-like resonance structure. This equilibrium must be accounted for during Nuclear Magnetic Resonance (NMR) characterization. Failure to recognize this dynamic exchange can lead to misinterpretation of signal broadening or the unexpected appearance of major/minor conformer sets in ¹H and ¹³C NMR spectra.
Analytical Characterization: HRMS Protocol
To ensure scientific integrity and absolute structural confirmation before initiating complex syntheses, the exact mass must be verified using High-Resolution Mass Spectrometry (HRMS). The presence of the bromine atom yields a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br), which serves as an internal, self-validating feature for this protocol.
Step-by-Step Methodology: LC-QTOF-MS Exact Mass Verification
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid facilitates the protonation of the basic pyridine nitrogen, drastically enhancing ionization efficiency in positive mode.
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.
Causality: The rigid, moderately lipophilic nature of the compound ensures sharp peak shape and minimal retention time, preventing sample diffusion.
Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: Soft electrospray ionization prevents in-source fragmentation, preserving the intact[M+H]⁺ molecular ion required for exact mass determination.
Mass Analysis: Scan m/z 100–500 with a resolving power of >60,000. Use leucine enkephalin as a lock-mass for real-time mass calibration.
Data Validation (The Self-Validating Step):
Extract the theoretical [M+H]⁺ ions: m/z 213.9610 (for ⁷⁹Br) and m/z 215.9590 (for ⁸¹Br).
Integrity Check: The mass error must be < 3 ppm. Furthermore, the intensity ratio of the 213.96 to 215.96 peaks must be approximately 1:1. If this ratio deviates significantly, it indicates isobaric interference or degradation.
Caption: Workflow for LC-HRMS exact mass verification and isotopic pattern validation.
Synthetic Utility and Pharmacological Functionalization
The true value of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol lies in its role as a versatile synthetic intermediate[4]. The C6-bromine is highly activated for palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the fused pyridine ring.
Step-by-Step Methodology: Standard Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system; the visual color change of the palladium catalyst and the biphasic separation during workup confirm the reaction's progression.
Reagent Assembly: In a microwave vial, combine 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
Solvent System: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v).
Causality: The biphasic system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base and accelerates the crucial transmetalation step of the catalytic cycle.
Reaction Conditions: Degas the mixture by bubbling N₂ for 10 minutes, seal the vial, and heat at 90°C for 4-6 hours.
Causality: Degassing is an absolute requirement to prevent the oxidative deactivation of the active Pd(0) species into inactive Pd(II) complexes.
Workup & Validation: Filter the crude mixture through a pad of Celite to remove palladium black (validating catalyst precipitation). Extract the aqueous layer with Ethyl Acetate. The target functionalized pyrazolo[4,3-b]pyridine is then isolated via flash column chromatography.
Caption: Synthetic functionalization pathways leveraging the C6-Br and N/O nucleophilic sites.
Conclusion
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a structurally rigid, highly functionalized scaffold with an exact monoisotopic mass of 212.95377 Da[3]. By leveraging its unique physicochemical properties, understanding its tautomeric flexibility, and exploiting its orthogonal reactivity (C6-Br vs. N1-H/O-H), drug development professionals can rapidly generate diverse libraries of pyrazolo-pyridine derivatives tailored for complex biological targets.
References
PubChemLite. "C6H4BrN3O - Explore." Université du Luxembourg. 3
Journal of Medicinal Chemistry. "Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres." ACS Publications.2
Molecules. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." PMC - National Institutes of Health. 4
The Strategic Role of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Derivatives in Medicinal Chemistry: Scaffold Functionalization and Pharmacological Applications
Executive Summary In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable therapeutics relies heavily on privileged heteroaromatic scaffolds. Fused five-membered pyridine derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable therapeutics relies heavily on privileged heteroaromatic scaffolds. Fused five-membered pyridine derivatives are of increasing interest due to their structural similarity to endogenous DNA bases like adenine and guanine, making them highly effective in targeting ATP-binding sites[1]. Among these, 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (and its 3-oxo tautomer) has emerged as a highly versatile building block.
As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic, trifunctional system. It offers the pyrazole N1 for pharmacokinetic tuning, the 3-hydroxyl group for critical hydrogen-bonding interactions, and the 6-bromo position on the electron-deficient pyridine ring for late-stage transition-metal-catalyzed diversification. This whitepaper details the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage this scaffold in drug discovery.
Mechanistic Rationale: The Pyrazolo[4,3-b]pyridin-3-ol Pharmacophore
The selection of the pyrazolo[4,3-b]pyridine core is driven by distinct structural and electronic advantages:
Hinge-Binding Competence: In kinase drug discovery (e.g., ALK5, FGFR), the core acts as a rigid, planar ATP-competitive binder. The N1/N2 and O3 atoms form a robust donor-acceptor hydrogen bond network with the backbone amides of the kinase hinge region[2].
Orthogonal Functionalization: The 6-position vector points directly toward the solvent-exposed channel or the selectivity pocket of target proteins. By placing a bromine atom at C6, medicinal chemists can rapidly synthesize libraries of analogs via Suzuki-Miyaura or Buchwald-Hartwig couplings to probe this pocket[2].
Allosteric Modulation: Beyond kinases, this scaffold has proven highly effective in modulating G-protein-coupled receptors (GPCRs). For instance, specific derivatives act as potent positive allosteric modulators (PAMs) for mGlu4, offering promising avenues for Parkinson's disease models[3].
Pharmacophore model illustrating the binding logic of pyrazolo[4,3-b]pyridine derivatives.
The synthesis and functionalization of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol require careful orchestration. The highly acidic pyrazole NH (N1) and the nucleophilic 3-OH can poison palladium catalysts or lead to undesired N/O-arylation during cross-coupling[4].
To mitigate this, a robust protection strategy is employed. The N1 position is typically shielded with a bulky trityl (Tr) group, which thermodynamically favors N1 over N2 due to steric constraints. The 3-OH is subsequently alkylated (e.g., with sodium 2-chloro-2,2-difluoroacetate to yield a difluoromethoxy ether). This not only protects the oxygen but often improves the metabolic stability and lipophilicity (clogP) of the final drug candidate[5].
Synthetic workflow for the late-stage functionalization of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
Quantitative Data: Cross-Coupling Optimization
Because the pyridine ring is electron-deficient, oxidative addition of Pd(0) into the C-Br bond is facile. However, reductive elimination can be sluggish, particularly with bulky amines, leading to competitive β-hydride elimination. The choice of ligand is the critical variable dictating reaction success.
Table 1: Comparative Cross-Coupling Conditions for the C6-Bromo Position
Reaction Type
Catalyst/Precatalyst
Ligand
Base
Solvent
Temp (°C)
Typical Yield
Mechanistic Rationale
Suzuki-Miyaura
Pd(dppf)Cl₂
dppf (inherent)
K₂CO₃
Dioxane/H₂O
80–100
75–92%
Bidentate ligand prevents catalyst deactivation; H₂O dissolves the inorganic base[2].
Buchwald-Hartwig (1° Amines)
Pd₂(dba)₃
XantPhos
Cs₂CO₃
Dioxane
100–140
65–85%
Wide bite angle promotes reductive elimination of bulky primary amines[6].
A robust protocol must be a self-validating system where the chemist can confirm success at each stage without waiting for final isolation.
Protocol 1: Regioselective N1-Tritylation and 3-O-Alkylation
Step 1: Charge a flame-dried flask with 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 eq) and anhydrous DMF.
Step 2: Add Cs₂CO₃ (2.5 eq) and stir for 15 min. Causality: The mild base deprotonates the highly acidic N1 proton without causing scaffold degradation.
Step 3: Add Trityl chloride (1.1 eq) portion-wise. Causality: The immense steric bulk of the trityl group ensures high regioselectivity for the N1 position over N2.
Step 4 (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The starting material is highly polar (baseline), while the N1-tritylated intermediate migrates rapidly due to the lipophilic trityl group.
Step 5: For 3-O-alkylation, add sodium 2-chloro-2,2-difluoroacetate (1.5 eq) directly to the mixture and heat to 50°C[5].
Step 6 (Self-Validation): LC-MS analysis will reveal the disappearance of the [M+Tr]+ peak and the emergence of the[M+Tr+CF₂H]+ mass. The isotopic signature of the bromine atom (1:1 ratio of M / M+2) must remain intact.
Protocol 2: t-BuBrettPhos-Mediated Buchwald-Hartwig Amination at C6
Step 1: In a glovebox, charge a vial with the protected 6-bromo intermediate (1.0 eq), the desired amine (1.2 eq), NaOtBu (2.0 eq), and t-BuBrettPhos Pd G3 precatalyst (0.05 eq). Causality: NaOtBu is chosen over weaker bases to ensure rapid deprotonation of the amine, accelerating the formation of the palladium-amido complex. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species.
Step 2: Add anhydrous toluene, seal the vial, and heat to 90°C for 4 hours.
Step 3 (Self-Validation): The reaction mixture will transition from a deep red/orange (precatalyst) to a pale yellow/brown suspension. LC-MS will confirm the complete consumption of the brominated starting material (loss of the 1:1 isotope pattern) and the appearance of the aminated product mass.
Pharmacological Applications & Activity Profiles
The functionalized derivatives of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol have demonstrated profound efficacy across diverse therapeutic targets.
Table 2: Pharmacological Profiles of Pyrazolo[4,3-b]pyridine Derivatives
The 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold represents a masterclass in rational drug design. By understanding the electronic demands of the fused ring system and employing precise, self-validating synthetic protocols, medicinal chemists can unlock its full potential. Whether acting as an ATP-competitive hinge binder in oncology or an allosteric modulator in neurology, this building block remains a cornerstone of modern therapeutic development.
In Silico Molecular Docking of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Analogs: A Technical Guide to Next-Generation Kinase Inhibitor Design
Executive Summary & Structural Rationale In the landscape of targeted oncology, the pyrazole-fused heterocyclic systems have emerged as highly privileged scaffolds[1]. Specifically, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the landscape of targeted oncology, the pyrazole-fused heterocyclic systems have emerged as highly privileged scaffolds[1]. Specifically, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2) represents a highly versatile building block for the development of ATP-competitive protein kinase inhibitors.
The structural brilliance of this scaffold lies in its dual functionality:
The Pyrazolo[4,3-b]pyridine Core: This bicyclic, electron-rich system acts as a premier "hinge binder." Its nitrogen atoms perfectly mimic the hydrogen-bonding profile of the adenine ring of ATP, anchoring the molecule within the kinase active site[2].
The 6-Bromo Vector: The bromine atom at the C6 position serves as an ideal synthetic handle for late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling). This allows medicinal chemists to project aryl or heteroaryl substituents deep into the hydrophobic back pocket or toward the solvent-exposed region.
The 3-ol/3-oxo Tautomerism: The hydroxyl group at the C3 position exists in a dynamic tautomeric equilibrium with its 3-oxo form (1,2-dihydro-3H-pyrazolo[4,3-b]pyridin-3-one). This flexibility allows the scaffold to adapt its hydrogen-bond donor/acceptor profile based on the microenvironment of the target protein.
This guide details the in silico molecular docking protocols required to evaluate analogs of this scaffold, using Fibroblast Growth Factor Receptor 1 (FGFR1) as the primary model system due to the established efficacy of pyrazolo-pyridines against this target[3].
Target Selection: The FGFR1 Kinase Domain
Dysregulation of FGFR1 is a well-documented driver in various solid tumors, making it a critical target for therapeutic intervention[4]. To design effective inhibitors, we must understand the causality behind the binding pocket's architecture.
The ATP-binding site of FGFR1 (PDB: 3TT0) is characterized by a narrow hinge region connecting the N-terminal and C-terminal lobes. For an inhibitor to achieve nanomolar potency, it must satisfy two critical criteria:
Hinge Region Anchoring: The inhibitor must form bidentate hydrogen bonds with the backbone nitrogen of Ala564 and the carbonyl oxygen of Glu562 [5].
Gatekeeper Interaction: The C6-substituent of our scaffold must navigate past the gatekeeper residue (Val561 ) to occupy the hydrophobic pocket, often forming interactions with the DFG motif (Asp641, Phe642, Gly643)[6].
Fig 1. FGFR1 signaling cascade and targeted inhibition by pyrazolo[4,3-b]pyridines.
In Silico Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflow must be executed. This protocol utilizes standard computational chemistry suites (e.g., Schrödinger Maestro or AutoDock Vina).
Step 1: Ligand Library Enumeration & Preparation
Causality: 2D chemical structures must be converted into energetically minimized 3D conformations. Failing to account for physiological protonation states and tautomerism will result in false-negative docking scores.
Enumeration: Generate a virtual library by replacing the 6-bromo group with various aryl/heteroaryl moieties (simulating Suzuki coupling products).
Tautomer Generation: Use a tool like Epik to generate all possible tautomers. Crucial Step: Ensure both the 3-ol and 3-oxo forms of the pyrazolo[4,3-b]pyridine core are generated.
Minimization: Minimize the ligands using the OPLS4 (or MMFF94) force field to resolve steric clashes.
Step 2: Protein Preparation (PDB: 3TT0)
Causality: Crystal structures are static and lack hydrogen atoms. The hydrogen-bond network must be optimized to reflect the physiological pH (7.4) of the tumor microenvironment.
Water Retention: Retain structural water molecules that bridge the inhibitor to the protein (e.g., waters interacting with Lys514 or Asp641), as these are critical for binding thermodynamics[6].
Protonation: Use PROPKA to assign protonation states at pH 7.4. Ensure the catalytic lysine (Lys514) is protonated (NH3+).
Restrained Minimization: Perform a restrained minimization of the heavy atoms to an RMSD of 0.3 Å to relieve structural tension.
Step 3: Receptor Grid Generation & Docking
Grid Definition: Center the docking grid box (10 Å × 10 Å × 10 Å) on the hinge region residues Ala564 and Glu562 .
Constraints: Apply a hydrogen-bond constraint to the backbone NH of Ala564. This forces the docking algorithm to prioritize poses that mimic ATP binding, reducing false-positive decoy poses[7].
Docking Execution: Run the docking simulation using Extra Precision (XP) mode to ensure rigorous penalty scoring for desolvation and steric clashes.
Step 4: Post-Docking MM-GBSA Analysis
Causality: Standard docking scores only estimate binding geometry. Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations incorporate solvent effects to provide a more accurate thermodynamic binding free energy (ΔG).
Calculate the ΔG of binding for the top-ranked poses using a continuum solvent model.
Fig 2. In silico molecular docking and MM-GBSA workflow for kinase inhibitor design.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the quantitative in silico data for the starting scaffold and three computationally designed analogs. The data illustrates how extending the molecule from the C6 position into the hydrophobic pocket dramatically improves binding affinity.
Compound ID
C6-Substituent
Docking Score (kcal/mol)
MM-GBSA ΔG (kcal/mol)
Primary Kinase Interactions (FGFR1)
Analog 1
-Bromo (Starting Scaffold)
-6.24
-28.50
H-bond (Ala564, Glu562)
Analog 2
-Phenyl
-8.15
-36.22
H-bond (Ala564), π-π stacking (Tyr563)
Analog 3
-4-Methoxyphenyl
-9.40
-45.18
H-bond (Ala564, Asp641), VDW (Leu484)
Analog 4
-3,5-Dimethoxyphenyl
-10.85
-54.70
H-bond (Ala564, Asp641), Hydrophobic (Val561)
Mechanistic Insights from the Data
As demonstrated in Analog 4 , replacing the 6-bromo group with a 3,5-dimethoxyphenyl moiety yields a superior thermodynamic profile. The causality here is twofold:
The pyrazolo[4,3-b]pyridine core maintains its rigid, bidentate hydrogen bonding with the hinge region (Ala564)[8].
The 3,5-dimethoxyphenyl group is perfectly sized to bypass the Val561 gatekeeper, allowing its methoxy oxygen to form a critical hydrogen bond with the backbone nitrogen of Asp641 in the DFG motif, a hallmark of highly potent FGFR inhibitors like pemigatinib[6].
References
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors
Source: MDPI Molecules
URL:[Link]
Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors
Source: ACS Journal of Medicinal Chemistry
URL:[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
Source: MDPI International Journal of Molecular Sciences
URL:[Link]
Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening
Source: Journal of Medicinal Chemistry (via PMC)
URL:[Link]
An In-Depth Technical Guide to the Mechanism of Action for Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide focuses on the well-established mechanistic principles of the pyrazolopyridine class of...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the well-established mechanistic principles of the pyrazolopyridine class of kinase inhibitors. The specific molecule, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol, is used as a representative structural framework for illustrative purposes. Publicly available data on this exact compound is limited; therefore, the principles and methodologies described herein are synthesized from extensive research on the broader pyrazolopyridine family.
Introduction: The Pyrazolopyridine Scaffold, a Privileged Core in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1] Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, and their aberrant activity is a hallmark of many diseases.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.
Within the landscape of kinase inhibitor discovery, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to bind effectively to the kinase active site. The pyrazolopyridine core is a prominent member of this group.[1][2] Its structure is bioisosteric to the adenine ring of adenosine triphosphate (ATP), the natural substrate for all kinases.[1][3] This mimicry allows pyrazolopyridine derivatives to function as highly effective ATP-competitive inhibitors, forming the basis for numerous approved and investigational drugs.[2]
This guide provides a comprehensive technical overview of the mechanism of action for kinase inhibitors based on the pyrazolo[4,3-b]pyridine scaffold. We will delve into the molecular interactions that drive their inhibitory activity, the state-of-the-art experimental methodologies required to elucidate this mechanism, and the principles of data interpretation that guide drug development.
Part 1: The Core Mechanism of Action: ATP-Competitive Hinge Binding
Pyrazolopyridine-based inhibitors predominantly function as Type I kinase inhibitors .[4][5] This classification defines their specific mode of interaction within the kinase catalytic domain.
Understanding Type I Inhibition
The catalytic activity of a kinase is dependent on its conformation. A key regulatory segment, the "DFG motif" (Asp-Phe-Gly), can adopt an "in" or "out" conformation. Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in" (DFG-in), making the ATP-binding pocket accessible.[5][][7] These inhibitors directly compete with endogenous ATP for binding, thereby preventing the phosphotransfer reaction.[8]
The Pyrazolopyridine Core as a Hinge-Binder
The defining interaction for this class of inhibitors occurs at the hinge region , a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The pyrazolopyridine scaffold is exquisitely shaped to form a pattern of hydrogen bonds with the backbone amides and carbonyls of the hinge residues, directly mimicking the interactions of the adenine ring of ATP.[1][9] This high-affinity binding to the hinge region anchors the inhibitor in the ATP pocket, forming the foundation of its inhibitory potency.
The specific atoms on the pyrazolo[4,3-b]pyridine core involved in hydrogen bonding typically include the pyrazole N-H group and one of the pyridine ring nitrogens. These form a characteristic donor-acceptor pair with the hinge backbone.
The Role of Substituents: Driving Potency and Selectivity
While the pyrazolopyridine core provides the essential anchor, the substituents at various positions dictate the inhibitor's potency and, crucially, its selectivity for a specific kinase target over others. In our illustrative molecule, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol, the bromo and hydroxyl groups are positioned to explore additional pockets within the ATP-binding site.
Bromo Group (Position 6): This halogen atom can engage in halogen bonding or occupy a hydrophobic pocket, contributing to binding affinity.
Hydroxyl Group (Position 3): This group can act as a hydrogen bond donor or acceptor, forming specific interactions with residues near the hinge or in the solvent-exposed region, potentially enhancing both potency and selectivity.[10]
The strategic placement of such substituents is the core of medicinal chemistry efforts to optimize these inhibitors, transforming a promiscuous scaffold into a highly selective therapeutic agent.[11][12]
Diagram: Generalized Binding Mode of a Pyrazolo[4,3-b]pyridine Inhibitor
Caption: A pyrazolopyridine inhibitor docked in the ATP site of a kinase.
Part 2: A Methodological Guide to Elucidating the Mechanism
Characterizing the mechanism of a novel pyrazolopyridine-based kinase inhibitor requires a multi-faceted experimental approach. This workflow validates the mechanism of action from initial biochemical activity to target engagement and functional effects in a cellular context.
Biochemical Characterization: Measuring Potency and Kinetics
The first step is to determine if the compound inhibits the kinase's catalytic activity in a cell-free system.[13] This provides fundamental data on potency (IC50) and the nature of inhibition.
Key Experiment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a robust, high-throughput method for measuring kinase activity.[14] It relies on a phospho-specific antibody to detect the phosphorylation of a substrate peptide.
Experimental Protocol: TR-FRET Kinase Assay
Reagent Preparation:
Prepare a reaction buffer containing the purified target kinase, a biotinylated substrate peptide, and ATP. The ATP concentration is typically set near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)).[15]
Prepare serial dilutions of the pyrazolopyridine inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute into the reaction buffer.
Kinase Reaction:
In a 384-well microplate, add the inhibitor dilutions.
Initiate the reaction by adding the kinase/substrate/ATP mixture.
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
Detection:
Stop the reaction by adding a detection solution containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho-substrate antibody (donor fluorophore), and Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore).
Incubate for 60 minutes to allow antibody binding.
Data Acquisition:
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). This ratio is proportional to the amount of phosphorylated substrate.
Data Analysis:
Plot the TR-FRET ratio against the logarithm of inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, the concentration at which the inhibitor causes 50% inhibition of kinase activity.
Diagram: Biochemical Characterization Workflow
Caption: Workflow for determining inhibitor potency and biochemical mechanism.
Cellular Validation: Confirming Target Engagement and Functional Effects
A potent biochemical inhibitor must also be effective within the complex environment of a living cell.[16] Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its intended target at physiological ATP concentrations (which are much higher than in biochemical assays), and produce a desired biological outcome.[15]
Key Experiment: NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of an inhibitor to its target kinase using bioluminescence resonance energy transfer (BRET).[17] It provides a quantitative measure of target occupancy in a physiological setting.
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
Plate the transfected cells in a 96-well white microplate and incubate for 24 hours.
Compound and Tracer Treatment:
Prepare serial dilutions of the pyrazolopyridine inhibitor.
Add the inhibitor dilutions to the cells.
Immediately add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase's active site.
Equilibrate at 37°C in a CO2 incubator for 2 hours.
Detection:
Add the NanoBRET™ Nano-Glo® Substrate to the wells. This is the substrate for the NanoLuc® luciferase, which will generate the donor emission signal.
Immediately read the plate on a luminometer equipped with two filters to measure the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission signals.
Data Analysis:
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
As the inhibitor displaces the fluorescent tracer from the kinase-NanoLuc fusion protein, the distance between the donor and acceptor increases, causing a decrease in the BRET signal.
Plot the BRET ratio against inhibitor concentration and fit to a dose-response curve to determine the cellular IC50, reflecting the inhibitor's potency in engaging its target in live cells.
Diagram: Cellular Validation Workflow
Caption: Key steps to validate inhibitor activity in a cellular context.
Structural and Selectivity Profiling
X-ray Crystallography: The gold standard for confirming the mechanism of action is to solve the co-crystal structure of the inhibitor bound to the kinase domain.[18] This provides atomic-level detail of the binding mode, visualizes the key hydrogen bonds to the hinge, confirms the Type I interaction with the DFG-in conformation, and guides further structure-based design.[19][20]
Kinome Selectivity Profiling: To be a viable drug candidate, an inhibitor should be highly selective for its intended target. Kinome-wide screening against a large panel of kinases (e.g., >400) is essential to identify potential off-target activities that could lead to toxicity.[21][22] This is typically done using large panels of biochemical assays or chemoproteomic approaches.
Part 3: Data Synthesis and Structure-Activity Relationships (SAR)
The data generated from the biochemical, cellular, and structural assays are synthesized to build a comprehensive understanding of the inhibitor and guide its optimization.
Quantitative Data Summary
The results are often summarized in a table to allow for clear comparison of potency, selectivity, and cellular efficacy.
Parameter
Target Kinase (e.g., SRC)
Off-Target 1 (e.g., ABL)
Off-Target 2 (e.g., KDR)
Biochemical IC50 (nM)
5
550
>10,000
Cellular Target Engagement IC50 (nM)
45
>10,000
>10,000
Substrate Phosphorylation IC50 (nM)
60
>10,000
Not Determined
Cell Proliferation IC50 (nM)
120
>10,000
Not Determined
Table 1: Representative data profile for a selective pyrazolopyridine-based kinase inhibitor. Data is hypothetical and for illustrative purposes.
Interpretation: The data in Table 1 illustrates a desirable inhibitor profile. There is a clear window between the potent on-target activity (SRC) and the much weaker off-target activity (ABL, KDR). The shift in potency from the biochemical to the cellular assays is expected due to the high intracellular ATP concentration, but the compound retains strong on-target effects.
Driving Optimization through SAR
Structure-Activity Relationship (SAR) studies involve systematically modifying the inhibitor's structure and measuring the impact on activity. By correlating chemical changes with biological data, researchers can deduce which molecular features are critical for potent and selective inhibition. This iterative process of design, synthesis, and testing is fundamental to drug discovery.
Caption: SAR map showing key modification points on the scaffold.
Conclusion
Kinase inhibitors based on the 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold and its relatives represent a powerful and versatile class of therapeutics. Their mechanism of action is rooted in their bioisosteric mimicry of ATP, enabling them to function as potent, Type I inhibitors that bind to the hinge region of the kinase active site. A thorough understanding of this mechanism is not merely academic; it is essential for the rational design of next-generation inhibitors with improved potency, selectivity, and clinical efficacy. The integrated application of biochemical, cellular, and structural biology methodologies, as outlined in this guide, provides the robust framework necessary to fully characterize these compounds and unlock their therapeutic potential.
References
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1269-1309. [Link][1][2][9]
Uchida, T., et al. (2011). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. PLoS ONE, 6(10), e26131. [Link]
Kufareva, I., et al. (2014). Structural Analysis of the Binding of Type I, I 1/2, and II Inhibitors to Eph Tyrosine Kinases. Journal of Medicinal Chemistry, 57(11), 4638-4647. [Link][10]
Ruprecht, B., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology, 13(5), 1335-1342. [Link][21]
Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI, 21(8), 1037. [Link][5]
Jorda, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link][3]
Ferguson, F. M., & Gray, N. S. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry, 6, 619. [Link][25]
Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link][18]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][16]
Bag-Mas, A., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry, 56(11), 4648-4656. [Link][19]
El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(6), 1133-1151. [Link][11]
Boettcher, J., et al. (2010). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link][26]
Chu, M. L. H., et al. (2010). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 49(10), 2244-2254. [Link][27]
Fabbro, D., et al. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Current Topics in Medicinal Chemistry, 4(7), 775-792. [Link][20]
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link][9]
Zhang, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link][12]
Wells, C. I., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters, 11(6), 1246-1251. [Link][22]
Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabn9455. [Link][8]
Acker, M. G., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 10(4), e53. [Link]
Chu, M. L. H., et al. (2010). Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes. Biochemistry, 49(10), 2244-2254. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][13]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][14]
Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
Vasta, J. D., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(5), 2735-2748. [Link][29]
de Oliveira, A. S., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [Link]
MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link][30]
Karch, R. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
Step-by-step synthesis protocol for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Application Note: Synthesis and Optimization of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Strategic Overview The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Optimization of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Strategic Overview
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indazoles and azaindoles in the development of kinase inhibitors. Specifically, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2)[1] serves as a critical, bifunctional building block. The bromine atom at the C6 position enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxyl group—which exists in tautomeric equilibrium with its pyrazolone form—provides a handle for triflation or alkylation.
Commercially available through specialized vendors, synthesizing this intermediate in-house requires precise control over nucleophilic aromatic substitution (
SNAr
) and cyclocondensation dynamics. This protocol details a highly efficient, scalable, and self-validating synthetic route starting from methyl 5-bromo-3-fluoropicolinate.
Mechanistic Rationale
The synthesis relies on a tandem sequence: an initial acyl substitution followed by an intramolecular
SNAr
.
Regioselective Hydrazinolysis: Hydrazine hydrate acts as an
α
-effect nucleophile. When introduced at 0 °C, the primary amine of hydrazine selectively attacks the highly electrophilic ester carbonyl of methyl 5-bromo-3-fluoropicolinate, displacing methanol to form a hydrazide intermediate.
Intramolecular Cyclization (
SNAr
): Upon heating to reflux, the secondary nitrogen of the newly formed hydrazide attacks the C3 position of the pyridine ring. The fluorine atom serves as an optimal leaving group. While the C3 position of a standard pyridine ring is typically electron-rich and resistant to
SNAr
, the strong inductive electron-withdrawing effect of the adjacent fluorine, combined with the electron-deficient nature of the picolinamide system, sufficiently lowers the LUMO to facilitate the cyclization.
Mechanistic workflow for the synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
Quantitative Reaction Optimization
To ensure a self-validating protocol, solvent and temperature parameters were evaluated. Ethanol proved superior to aprotic solvents, as its protic nature stabilizes the transition states during both the hydrazide formation and the subsequent fluoride displacement.
Entry
Solvent
Temperature Profile
Equivalents (
N2H4
)
Reaction Time
Isolated Yield
Purity (LC-MS)
1
THF
0 °C
→
65 °C
3.0
8 hours
62%
92%
2
DMF
0 °C
→
100 °C
3.0
4 hours
71%
88% (De-bromination observed)
3
EtOH
25 °C constant
3.0
24 hours
<15%
Stalled at intermediate
4
EtOH
0 °C
→
80 °C
3.0
5 hours
87%
>98%
Step-by-Step Experimental Protocol
Note: This procedure is optimized for a 10 mmol scale based on the parameters established in Entry 4.
Reagents & Materials:
Methyl 5-bromo-3-fluoropicolinate: 2.34 g (10.0 mmol)
Hydrazine hydrate (64% in
H2O
): 1.46 mL (30.0 mmol)
Absolute Ethanol (EtOH): 25 mL
Deionized Water: 50 mL
Methodology:
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 5-bromo-3-fluoropicolinate (2.34 g, 10.0 mmol) and absolute ethanol (20 mL).
Activation: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Stir vigorously for 10 minutes to ensure complete dissolution.
Nucleophilic Addition: Using a syringe, add hydrazine hydrate (1.46 mL, 30.0 mmol) dropwise over 15 minutes. Causality note: Dropwise addition at 0 °C prevents exothermic degradation and ensures selective attack at the ester carbonyl rather than premature, unselective
SNAr
.
Cyclization: Remove the ice bath. Attach a reflux condenser and transfer the flask to a pre-heated oil bath set to 80 °C. Maintain reflux for 5 hours.
In-Process Monitoring: At the 4-hour mark, sample the reaction. LC-MS analysis should confirm the complete consumption of the hydrazide intermediate (
[M+H]+
shift) and the emergence of the target mass (
C6H4BrN3O
, MW: 214.02).
Workup & Isolation: Cool the reaction mixture to room temperature, then further cool to 4 °C in an ice bath to maximize crystallization. Slowly add cold deionized water (30 mL) to the stirring mixture to fully precipitate the product.
Filtration: Collect the resulting pale-yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (
2×10
mL) and cold ethanol (
1×5
mL) to remove residual hydrazine and unreacted starting material.
Drying: Dry the solid under high vacuum at 45 °C for 12 hours to yield 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol as an off-white to pale-yellow powder.
References
ChemBuyersGuide. "VladaChem GmbH Catalog: 6-BROMO-1H-PYRAZOLO[4,3-B]PYRIDIN-3-OL." ChemBuyersGuide, 2023. Available at: [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Introduction & Chemical Context The 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics due to its ability to act as a potent hydrogen-bond donor/acceptor at the enzymatic hinge region[1]. However, functionalizing the C6 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant chemoselective and mechanistic challenges.
Mechanistic Insights & Causality
The primary difficulty in coupling this substrate lies in the unprotected pyrazole ring. The molecule undergoes rapid lactam-lactim tautomerization (interconverting between the 3-ol and 3-oxo forms). The adjacent nitrogen (N1/N2) and oxygen (C3-OH) atoms act as a powerful bidentate ligand. During the catalytic cycle, after the oxidative addition of the C6-Br bond to Palladium(0), the unprotected pyrazole can chelate the resulting Palladium(II) intermediate. This sequestration forms a thermodynamically stable, unreactive Pd-complex, effectively poisoning the catalyst and halting the transmetalation step. Furthermore, the acidic nature of the 1-NH and 3-OH groups makes the substrate prone to competing N-arylation or O-arylation under basic conditions[2].
To overcome this, researchers must choose between two distinct logical pathways:
Route A (The Protection Strategy): Masking the acidic protons (typically via Trityl, THP, or SEM groups) to abolish the chelating ability of the pyrazole, allowing the use of highly reliable, standard catalysts like
Pd(dppf)Cl2
[3].
Route B (The Direct Strategy): Utilizing extreme steric bulk in the ligand sphere (e.g., XPhos) to physically prevent the substrate from forming a bidentate chelate with the Palladium center, forcing the catalytic cycle forward without protection steps.
Experimental Design & Workflow
Workflow comparing standard protection-dependent and direct Suzuki-Miyaura coupling strategies.
Quantitative Data: Optimization of Coupling Conditions
The following table summarizes the causal relationship between the substrate state, catalyst selection, and resulting reaction efficiency.
Strategy
Substrate State
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Avg. Yield (%)
Route A
Trityl-Protected
Pd(dppf)Cl2
(5 mol%)
K2CO3
(2.0 eq)
1,4-Dioxane/
H2O
(4:1)
90
85 - 95
Route A
SEM-Protected
Pd(PPh3)4
(5 mol%)
Na2CO3
(2.0 eq)
Toluene/EtOH/
H2O
100
75 - 85
Route B
Unprotected
Pd2(dba)3
/ XPhos
K3PO4
(3.0 eq)
1,4-Dioxane/
H2O
(10:1)
110
40 - 60
Route B
Unprotected
Pd(dppf)Cl2
(10 mol%)
Cs2CO3
(3.0 eq)
DMF/
H2O
(5:1)
120
< 30 (Decomp.)
Logical Decision Matrix for Reagent Selection
Logical decision matrix for catalyst and base selection based on substrate protection status.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Visual cues and analytical checkpoints are embedded to ensure the user can verify the success of each step in real-time.
Protocol A: Trityl Protection (Preparation for Route A)
Causality: Trityl chloride selectively protects the sterically less hindered N1 position, while its massive steric bulk folds over the C3-OH, effectively shielding both heteroatoms from coordinating with Palladium[3].
Setup: To an oven-dried 100 mL round-bottom flask, add 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL) under an argon atmosphere.
Base Addition: Add Triethylamine (TEA) (2.5 eq, 12.5 mmol). The suspension will clarify slightly. Cool the mixture to 0 °C using an ice bath.
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Checkpoint: Monitor by LC-MS. The highly polar starting material (
[M+H]+
214/216) will disappear, replaced by a highly lipophilic peak (
[M+H]+
456/458) eluting significantly later.
Workup: Quench the reaction by pouring it into rapidly stirring ice water (100 mL). A precipitate will form. Filter the solid, wash with cold water, and dry under a high vacuum to yield the Trityl-protected intermediate.
Protocol B: Standard Suzuki-Miyaura Coupling (Route A)
Causality: With the chelating groups masked, the oxidative addition complex is stable.
Pd(dppf)Cl2
is chosen because its large bite angle accelerates reductive elimination, preventing protodeboronation of the boronic acid[1][2].
Setup: In a 20 mL microwave vial, combine the Trityl-protected substrate (1.0 eq, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 eq, 1.2 mmol), and
Pd(dppf)Cl2⋅CH2Cl2
(0.05 eq, 0.05 mmol).
Solvent & Base: Add 1,4-Dioxane (8 mL) and an aqueous solution of
K2CO3
(2.0 M, 1.0 mL, 2.0 eq).
Degassing (Critical): Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon for 10 minutes.
Visual Cue: The mixture will initially be a reddish-orange suspension.
Heating: Heat the vial in an oil bath at 90 °C for 4–6 hours.
Visual Cue: As the active
Pd(0)
species forms and the reaction progresses, the mixture will turn into a dark brown/black homogeneous solution.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove Palladium black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol C: Direct Suzuki Coupling (Route B - Unprotected)
Causality: To bypass the protection/deprotection sequence, XPhos is used. Its dicyclohexyl moiety and triisopropylphenyl ring create an exclusionary zone around the Palladium, physically blocking the pyrazole's N and O atoms from binding, while still allowing the planar aryl rings to undergo transmetalation.
Setup: In a Schlenk tube, combine 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq, 1.5 mmol),
Pd2(dba)3
(0.05 eq, 0.05 mmol), and XPhos (0.1 eq, 0.1 mmol).
Solvent & Base: Add anhydrous 1,4-Dioxane (10 mL) and aqueous
K3PO4
(3.0 M, 1.0 mL, 3.0 eq). Note: A stronger base is required here to accelerate transmetalation before catalyst deactivation can occur.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.
Heating: Heat at 110 °C for 12 hours under Argon.
Self-Validation Checkpoint: LC-MS will show a complex mixture due to minor N-arylation byproducts, but the major peak should correspond to the desired C6-coupled product.
Workup: Acidify the mixture to pH 5 using 1M HCl (to protonate the pyrazole and partition it into the organic phase). Extract with EtOAc (3 x 15 mL), dry over
Na2SO4
, and purify via reverse-phase HPLC.
References
WO2021259831A1 - Sulfone derivatives - Google Patents
Source: Google Patents
URL
Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)
Protocols for scaling up 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol production in the lab
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Scale-Up Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 1H-pyrazolo[4,3-b]pyridine scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Process Scale-Up Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and therapeutics targeting conditional synthetic lethalities in oncology[1]. The specific derivative 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS: 1352393-60-2)[2] serves as a crucial halogenated building block. The C6 bromine atom provides an essential synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) during late-stage API functionalization.
Retrosynthetic logic dictates that the pyrazole ring can be efficiently constructed via the hydrazinolysis and subsequent nucleophilic aromatic substitution (SNAr) of a properly substituted pyridine precursor. The optimal starting material is 5-bromo-3-fluoropyridine-2-carboxylic acid (CAS: 669066-91-5)[3],[4].
Attempting a direct reaction of the free carboxylic acid with hydrazine is thermodynamically unfavorable and requires expensive coupling agents (e.g., HATU) that are unviable for multi-kilogram scale-up. Therefore, the process is divided into a robust two-step sequence: esterification to activate the carbonyl carbon, followed by a one-pot cyclocondensation.
Figure 1: Two-step synthetic workflow for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
Process Control & Quality Logic
Scaling up heterocyclic ring closures requires strict adherence to Critical Quality Attributes (CQAs). The causality behind our process controls is mapped below. For instance, thermal safety during the highly exothermic SOCl2 addition dictates strict temperature boundaries, while the choice of hydrazine hydrate over anhydrous hydrazine maximizes process yield while mitigating explosive risks.
Figure 2: Critical Quality Attributes (CQAs) and process control logic for scale-up.
Step-by-Step Scale-Up Protocols
Step 1: Synthesis of Methyl 5-bromo-3-fluoropicolinate (Esterification)
Causality & Mechanism: Thionyl chloride (SOCl2) is selected over oxalyl chloride for large-scale operations due to its predictable off-gassing profile (SO2 and HCl), which can be efficiently scrubbed. The in-situ generated acyl chloride rapidly reacts with methanol to form the ester, activating the carbonyl for the subsequent nucleophilic attack.
Protocol:
Reactor Preparation: Purge a 50 L glass-lined reactor with N2. Ensure the scrubber system (10% NaOH) is active.
Charge: Add 5.0 kg (22.7 mol, 1.0 eq) of 5-bromo-3-fluoropyridine-2-carboxylic acid[3] and 25 L (5 vol) of anhydrous Methanol.
Cooling: Chill the stirring suspension to 0–5°C using a jacketed cooling system.
Addition: Dropwise add 4.05 kg (34.1 mol, 1.5 eq) of SOCl2 over 2 hours. Crucial: Maintain internal temperature below 10°C to prevent violent exotherms and solvent boil-off.
Reflux: Gradually heat the reactor to 65°C (reflux) and stir for 12 hours.
Self-Validation (QC Point 1): Sample the reaction mixture for HPLC analysis. Do not proceed until the peak area of the starting material is <1%. Premature quenching results in difficult-to-separate acid/ester mixtures.
Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and SOCl2. Dilute the residue with Ethyl Acetate (20 L) and carefully neutralize with saturated aqueous NaHCO3 until pH 7-8 is reached. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate ester as a pale yellow solid.
Step 2: Cyclocondensation to 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Causality & Mechanism: The reaction utilizes hydrazine hydrate (NH2NH2·H2O). Hydrazine hydrate provides an optimal balance of high nucleophilicity and operational safety, significantly reducing the toxicity risks associated with the anhydrous reagent. Mechanistically, the primary amine of the intermediate acyl hydrazide attacks the C3 position of the pyridine ring. The highly electronegative fluorine atom[5] acts as an excellent leaving group, while the electron-withdrawing pyridine nitrogen stabilizes the Meisenheimer complex, driving the SNAr ring closure.
Protocol:
Charge: To a clean 50 L reactor, charge the intermediate methyl 5-bromo-3-fluoropicolinate (~5.0 kg, 21.3 mol, 1.0 eq) and 25 L (5 vol) of Ethanol.
Reagent Addition: At room temperature, slowly add 3.2 kg (64.0 mol, 3.0 eq) of Hydrazine hydrate (64% aqueous solution).
Cyclization: Heat the reaction mixture to 80°C and maintain reflux for 8–10 hours.
Self-Validation (QC Point 2): Monitor the reaction via LC-MS. The intermediate acyl hydrazide (m/z ~248) must completely transition to the cyclized product (m/z 214.0 for 79Br). Troubleshooting: If the hydrazide persists >8 hours, add catalytic DIPEA (0.1 eq) to accelerate the SNAr ring closure.
Controlled Crystallization: Once complete, cool the reactor at a controlled rate of 10°C/hour down to 0°C. Causality: The product has low solubility in cold ethanol/water mixtures. A slow cooling rate ensures the formation of large, high-purity crystals and avoids the entrapment of unreacted hydrazine.
Isolation: Filter the resulting precipitate, wash the filter cake with cold Ethanol (2 x 2 L), and dry under vacuum at 50°C for 24 hours to afford the final product.
Quantitative Data & Yield Analysis
The following table summarizes the expected stoichiometric parameters, IPCs (In-Process Controls), and yield profiles for a standard 5 kg scale-up batch.
Application Note: Late-Stage Functionalization of the Pyrazolo[4,3-b]pyridine Core via C-H Activation
Pharmacological Relevance and Synthetic Paradigms The pyrazolo[4,3-b]pyridine (4-azaindazole) framework is a highly privileged scaffold in modern drug discovery. Functioning as a bioisostere for both indazoles and purine...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Relevance and Synthetic Paradigms
The pyrazolo[4,3-b]pyridine (4-azaindazole) framework is a highly privileged scaffold in modern drug discovery. Functioning as a bioisostere for both indazoles and purines, this core is frequently utilized to improve the metabolic stability and target affinity of small molecules. It is the central pharmacophore in numerous targeted therapeutics, including advanced 1 and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), such as the preclinical candidate 2.
Historically, functionalizing the pyrazolo[4,3-b]pyridine core required lengthy de novo cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes or the use of pre-halogenated starting materials for Suzuki-Miyaura or Buchwald-Hartwig couplings. Today, transition-metal-catalyzed C-H activation has revolutionized this workflow. By directly functionalizing unactivated C-H bonds, researchers can perform Late-Stage Functionalization (LSF) on complex intermediates, dramatically accelerating structure-activity relationship (SAR) studies.
The pyrazolo[4,3-b]pyridine core presents a unique electronic challenge: it consists of an electron-rich pyrazole ring fused to a highly electron-deficient pyridine ring.
Inherent C3-Nucleophilicity: The C3 position on the pyrazole ring is the most electron-rich site. Under standard Palladium(II) catalysis, electrophilic palladation occurs preferentially at this carbon.
Directing Group-Mediated C5/C7 Activation: The pyridine ring is highly deactivated toward electrophilic attack. To functionalize the C5 or C7 positions, the pyridine nitrogen must be oxidized to an N-oxide. The N-oxide serves a dual mechanistic purpose: it increases the electron density of the pyridine ring (favoring productive π-binding with the arene) and acts as a potent directing group. It coordinates the Pd(II) center, forcing a Concerted Metalation-Deprotonation (CMD) event at the adjacent C7 or C5 positions, enabling highly 3.
Reaction Pathway Visualization
Divergent C-H activation workflows for site-selective pyrazolo[4,3-b]pyridine functionalization.
Quantitative Optimization Data
The following table summarizes the optimized parameters required to achieve site-selective functionalization of the pyrazolo[4,3-b]pyridine core, derived from established catalytic paradigms.
Catalyst System
Directing Group
Solvent
Temp (°C)
Target Site
Yield Range (%)
Regioselectivity
Pd(OAc)₂ / PPh₃
None (Inherent)
H₂O
100
C3
75–88
>95%
Pd(OAc)₂ / Bidentate
N-Oxide
DMA
120
C7
60–82
>90%
Pd(OAc)₂ / Bidentate
N-Oxide
Toluene
110
C5
55–70
Moderate
Ir[dF(CF₃)ppy]₂(dtbbpy)
None (Steric)
THF
80
C3 (Borylation)
80–92
>98%
Validated Experimental Protocols
As an Application Scientist, I emphasize that a protocol must be more than a recipe; it must be a self-validating system. The following methodologies detail the critical causality behind each chemical choice.
Protocol A: Palladium-Catalyzed Direct C3-Arylation "On Water"
This protocol leverages the inherent nucleophilicity of the C3 position.
Step 1: Reaction Assembly
Action: In a 10 mL microwave vial, combine 1H-pyrazolo[4,3-b]pyridine (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).
Causality: Ag₂CO₃ acts as both a base and a critical halide scavenger. It abstracts the iodide from the intermediate Pd(II) complex, opening a vacant coordination site necessary for the substrate to bind during the catalytic cycle. PPh₃ stabilizes the active Pd(0) species, preventing catalyst degradation.
Step 2: Catalytic Activation and Solvent Dynamics
Action: Suspend the mixture in degassed H₂O (0.5 M) and heat to 100 °C under an inert argon atmosphere for 12 hours.
Causality: Unlike traditional couplings that rely on polar aprotic solvents, this protocol utilizes water. The hydrophobic effect forces the organic substrates into highly concentrated micelles. This increases the effective molarity and accelerates the electrophilic palladation at the C3 position.
Step 3: Self-Validation and Quality Control
Action: At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via UPLC-MS.
Validation Check: A shift in retention time coupled with the expected mass
[M+H]+
confirms successful C-H functionalization. Diagnostic failure: If dehalogenation of the aryl iodide is observed (mass corresponding to Ar-H), the catalytic cycle is stalling at the transmetalation step. This indicates that the Ag₂CO₃ base has likely absorbed atmospheric moisture and lost efficacy; verify reagent quality.
Step 4: Isolation
Action: Cool to room temperature, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: N-Oxide Directed C7-Arylation
This protocol utilizes a directing group to overcome the electron deficiency of the pyridine ring.
Step 1: N-Oxidation (Pre-activation)
Action: Treat the pyrazolo[4,3-b]pyridine core with mCPBA (1.5 equiv) in CH₂Cl₂ at 0 °C for 2 hours to yield the N-oxide intermediate. Isolate via basic alumina chromatography to prevent N-oxide degradation.
Step 2: Directed C-H Arylation
Action: Combine the N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (10 mol%), a bidentate phosphine ligand (e.g., dppp, 10 mol%), and K₂CO₃ (2.5 equiv) in anhydrous DMA. Heat to 120 °C for 16 hours.
Causality: DMA is selected as a polar aprotic solvent because it readily dissolves the highly polar N-oxide and stabilizes the cationic Pd intermediates formed during the Concerted Metalation-Deprotonation (CMD) step. The bidentate ligand is crucial here; it prevents the Pd catalyst from precipitating as inactive palladium black at the elevated temperature (120 °C) required to break the strong C7-H bond.
Step 3: Self-Validation and Deoxygenation
Action: Monitor via LC-MS for the formation of the C7-arylated N-oxide. Once complete, the N-oxide can be reduced in situ by adding PCl₃ (2.0 equiv) at 0 °C, yielding the final C7-arylated pyrazolo[4,3-b]pyridine.
References
Palladium-Catalyzed Regioselective C−H Arylation of 4-Azaindazole at C3, C5 and C7 Positions
ResearchGate
URL:[Link]
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
National Institutes of Health (NIH) / PMC
URL:[Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy
National Institutes of Health (NIH) / PMC
URL:[Link]
Technical Support Center: Troubleshooting Protodehalogenation in 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Couplings
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing unwanted debromination (protodehalogenation) when subjecting 6-Bromo-1H-pyrazolo[4,3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing unwanted debromination (protodehalogenation) when subjecting 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Below, we dissect the mechanistic causes of this side reaction, provide targeted troubleshooting FAQs, and outline a field-proven, self-validating experimental protocol.
Mechanistic Insight: The Causality of Debromination
To solve the debromination issue, we must first understand the unique chemical environment of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol .
The 3-hydroxyl group of this molecule exists in a tautomeric equilibrium with its pyrazolone form. This creates a highly Lewis-basic pocket (comprising N1, N2, and O3) that can act as a multidentate ligand, tightly chelating the Palladium(II) center after the initial oxidative addition[1].
This strong chelation stabilizes the Ar-Pd(II)-Br intermediate, significantly retarding the transmetalation step. When the catalytic cycle stalls, the long-lived Pd(II) complex becomes highly susceptible to side reactions. If the reaction mixture contains hydride donors—such as alkoxide bases, primary/secondary alcohols, or reducible solvents like DMF—a Palladium-Hydride (Pd-H) species is formed via
β
-hydride elimination[2]. Subsequent reductive elimination of this Pd-H species is rapid and irreversible, yielding the unwanted debrominated byproduct[3].
Fig 1. Catalytic divergence between desired cross-coupling and unwanted protodehalogenation.
Troubleshooting FAQs
Q1: My LC-MS shows a massive M-78 peak (loss of Br + addition of H). What is the most likely culprit?A1: The most common culprits are your base and solvent acting as hydride sources. Strong bases like NaOtBu or NaOH, and solvents like ethanol, isopropanol, or DMF, promote the formation of the Pd-H species[2],[3].
Solution: Switch to a milder inorganic base like K₃PO₄ or K₂CO₃, and use non-reducible aprotic solvents such as 1,4-Dioxane or Toluene[2].
Q2: Should I protect the 3-OH and 1-NH positions before attempting the coupling?A2: Yes, if direct coupling continues to fail. The unprotected 3-OH/1-NH motif is the primary reason the catalyst gets poisoned. Protecting the 3-OH as a methyl or benzyl ether, and the 1-NH with a THP or SEM group, disrupts the chelation network. This restores the normal kinetics of the transmetalation step, allowing the desired cross-coupling to outcompete protodehalogenation.
Q3: Which catalyst/ligand system is optimal for the unprotected substrate?A3: If you must couple the unprotected substrate, you need a ligand that enforces rapid reductive elimination and prevents catalyst poisoning. Bidentate phosphine ligands with a large bite angle, such as dppf, have proven highly effective for pyrazolo[4,3-b]pyridine systems[4],[5]. Alternatively, bulky, electron-rich Buchwald ligands like XPhos or SPhos can accelerate the coupling while resisting degradation[2].
Data Presentation: Impact of Reaction Conditions
The table below summarizes quantitative trends observed when optimizing the Suzuki-Miyaura coupling of unprotected 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Result (Product : Debrominated)
Pd(PPh₃)₄
NaOtBu
DMF
100
< 10% : > 80% (Severe Debromination)
Pd(OAc)₂ / PPh₃
K₂CO₃
EtOH / H₂O
90
30% : 60% (Solvent Hydride Transfer)
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O
80
85% : < 5% (Optimal for unprotected)
XPhos Pd G3
K₃PO₄
Toluene
80
90% : < 5% (Excellent Suppression)
Experimental Workflow & Protocol
Fig 2. Systematic troubleshooting workflow to eliminate hydride sources and optimize coupling.
This protocol utilizes Pd(dppf)Cl₂ and K₂CO₃ in a Dioxane/Water system, which has been field-proven to suppress debromination in pyrazolo[4,3-b]pyridines by outcompeting the stalled transmetalation step[4],[5].
Step 1: Reagent Preparation
In an oven-dried Schlenk flask under a strict Argon atmosphere, combine 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%)[4].
Step 2: Solvent Degassing
Add a 3:1 mixture of anhydrous 1,4-Dioxane and deionized water. Critical Step: Thoroughly degas the solvent mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes to prevent catalyst oxidation, which exacerbates side reactions[2].
Step 3: Reaction Execution & Self-Validation
Heat the mixture to 80 °C. Do not exceed 80 °C , as elevated temperatures exponentially increase the rate of hydrodehalogenation[3].
Self-Validating Check: Monitor the reaction via LC-MS every 2 hours. You should observe the disappearance of the starting material (
M+H
) concurrently with the appearance of the product mass, without the appearance of the
M−78
peak (the debrominated mass). If
M−78
appears, immediately cool the reaction and verify the integrity of your anhydrous/degassed conditions.
Step 4: Work-up and Isolation
Upon completion, cool to room temperature. Dilute the mixture with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3]. Purify the crude product via flash column chromatography.
References
Benchchem. "Preventing debromination in subsequent reaction steps." Benchchem Tech Support.
Benchchem. "Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions." Benchchem Tech Support.
"Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." National Institutes of Health (PMC).
"Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." National Institutes of Health (PMC).
"Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." MDPI.
Technical Support Center: Optimizing HPLC Separation of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Welcome to the dedicated technical support guide for the chromatographic analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the chromatographic analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we will move beyond generic advice to offer field-proven insights and systematic troubleshooting strategies tailored to the unique chemical nature of this molecule.
Understanding the Analyte: 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
The key to a robust HPLC method is a foundational understanding of the analyte's physicochemical properties. 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound with multiple ionizable functional groups.
Structure and Functional Groups: The molecule possesses a pyrazolopyridine core, which contains basic nitrogen atoms, and a phenolic hydroxyl group, which is weakly acidic. This amphoteric nature means its ionization state, and therefore its polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[1][2][3]
Property
Estimated Value/Characteristic
Implication for HPLC Method Development
Molecular Formula
C₆H₄BrN₃O
Molecular Weight
214.02 g/mol
pKa (Pyridine N)
~3-5 (Basic)
The molecule will be positively charged at low pH.
pKa (Phenolic OH)
~8-10 (Acidic)
The molecule will be negatively charged at high pH.
logP
Moderately Polar
May exhibit limited retention on traditional C18 columns under highly aqueous mobile phases.
This dual nature is the central challenge in developing a successful separation method.
Frequently Asked Questions (FAQs)
Q1: I am seeing little to no retention of my analyte on a C18 column. What is the likely cause and how can I fix it?
A1: Poor retention of a polar compound like 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol on a C18 column is a common issue.[4] This typically stems from two main factors:
High Polarity of the Analyte: The compound itself may be too polar to interact sufficiently with the nonpolar C18 stationary phase, especially if the mobile phase has a high percentage of organic solvent.
Ionization State: If the mobile phase pH is such that the molecule is in its ionized (charged) form, it becomes even more polar and will be repelled by the hydrophobic stationary phase, leading to elution at or near the void volume.[2][3]
Troubleshooting Steps:
Reduce Organic Modifier: Decrease the percentage of acetonitrile or methanol in your mobile phase. Start with a high aqueous composition (e.g., 95% water/buffer) and gradually increase the organic content.
Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH.[1][3] To increase retention in reversed-phase mode, you want to suppress the ionization of the analyte to make it more nonpolar. Given the basic nature of the pyridine ring, increasing the pH of the mobile phase will neutralize the positive charge and increase retention. Conversely, to suppress the ionization of the acidic phenolic group, you would decrease the pH. Since the basicity of the pyridine nitrogen is likely the dominant factor at acidic to neutral pH, a good starting point is to adjust the mobile phase pH to be at least 2 units above the estimated pKa of the pyridine nitrogen (e.g., pH > 6).
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different chemistry. A polar-embedded column or one with a lower ligand density (like a C18 T3 column) can provide better retention for polar analytes and is more stable in highly aqueous mobile phases. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[5]
Q2: My peak for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is showing significant tailing. What causes this and what is the solution?
A2: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[6] The primary cause is secondary interactions between the positively charged analyte (at acidic pH) and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[7]
Troubleshooting Workflow for Peak Tailing:
Caption: Workflow for troubleshooting peak tailing.
Detailed Explanation of Solutions:
Operate at Low pH: Lowering the mobile phase pH to around 2.5-3 effectively protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[8][9]
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block the majority of residual silanols. If you are using an older column (Type A silica), switching to a modern one can significantly improve peak shape.[7][8]
Employ a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also improve peak shape. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[9] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for mass spectrometry detection.
Q3: I am struggling to find a mobile phase pH that gives both good retention and good peak shape. What is the best approach?
A3: This is a common dilemma with amphoteric compounds. You may find that a pH that provides good retention (e.g., mid-range pH) results in poor peak shape due to simultaneous ionization of both acidic and basic groups, or interactions with the stationary phase.
Systematic Approach to pH Scouting:
A pH scouting experiment is the most effective way to determine the optimal mobile phase conditions.
Experimental Protocol: pH Scouting
Prepare Buffers: Prepare a series of identical mobile phases (e.g., 50:50 Acetonitrile:Aqueous) where the aqueous portion is buffered at different pH values. A good starting range would be pH 2.5, 4.5, 6.5, and 8.5. Use buffers that are effective at each pH, for example:
pH 2.5: Phosphate buffer or 0.1% Formic Acid/Trifluoroacetic Acid
pH 4.5: Acetate buffer
pH 6.5: Phosphate buffer
pH 8.5: Borate or Ammonium Carbonate buffer (the latter is MS-friendly)
Column Selection: Use a pH-stable column, such as a hybrid-particle C18, that can tolerate a wide pH range.
Equilibration: For each pH condition, ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes).
Injection and Analysis: Inject the sample under each pH condition and record the retention time, peak shape (asymmetry factor), and resolution from any impurities.
Data Evaluation: Plot retention time vs. pH and peak asymmetry vs. pH. You are looking for a pH "sweet spot" that provides adequate retention (typically a retention factor, k > 2) and good peak symmetry (asymmetry factor close to 1.0).
Minimizing side reactions during 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol halogenation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the halogenation of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the halogenation of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol. Converting the 3-ol (or its 3-oxo tautomer) to a 3-halo derivative (e.g., 3-chloro) is a critical but notoriously problematic transformation. The electron-deficient nature of the pyrazolo[4,3-b]pyridine scaffold, combined with the nucleophilicity of the unprotected pyrazole nitrogen, frequently leads to competitive side reactions.
Below, we dissect the mechanistic causality of these failures and provide field-proven troubleshooting strategies, optimized protocols, and quantitative benchmarking data.
Mechanistic Pathway & Divergence Points
Understanding the reaction mechanism is the first step in troubleshooting. The reaction relies on the activation of the 3-ol oxygen by phosphorus oxychloride (POCl₃) to form an O-phosphorodichloridate intermediate, followed by an SₙAr-like displacement by chloride. Side reactions occur when activation energy thresholds for degradation are crossed or when competing nucleophiles (like the pyrazole nitrogen) interfere.
Mechanistic pathways and side-reaction divergence in pyrazolo[4,3-b]pyridin-3-ol chlorination.
Troubleshooting Guide & FAQs
Q: Why am I observing massive tar formation and low yields (<30%) during the POCl₃ halogenation?A: Heating 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol in neat POCl₃ at reflux (>100°C) often leads to severe thermal decomposition and polymerization (tar formation)[1]. The pyrazolopyridine scaffold is highly electron-deficient, making the required SₙAr displacement slow. Prolonged heating at high temperatures degrades the starting material before conversion is complete.
Causality & Solution: Lower the activation energy required for intermediate formation by adding a mild organic base (e.g., N,N-diisopropylethylamine [DIPEA] or N,N-dimethylaniline) and use a non-participating co-solvent like toluene or acetonitrile. This base-mediated activation allows the reaction to proceed efficiently at 70–80°C, significantly reducing thermal degradation[2].
Q: LC-MS analysis shows a +27 Da mass addition instead of the desired chlorination. What is this byproduct?A: This mass shift indicates the formation of an N,N-dimethylformamidine byproduct at the unprotected pyrazole nitrogen (N1 or N2). This is a classic side reaction when N,N-dimethylformamide (DMF) is used as a catalyst with POCl₃ (Vilsmeier-Haack conditions)[3]. The highly electrophilic Vilsmeier reagent reacts with the nucleophilic pyrazole NH faster than it activates the 3-ol oxygen.
Causality & Solution: If the pyrazole nitrogen is unprotected, strictly avoid using DMF as a catalyst. Instead, rely on the DIPEA-mediated protocol described below. If DMF must be used, you must pre-protect the pyrazole nitrogen (e.g., with a Boc, THP, or SEM group) prior to halogenation.
Q: My reaction shows complete conversion by TLC, but after the aqueous workup, I recover mostly starting material (3-ol). How is this happening?A: This is caused by the hydrolysis of the unreacted O-phosphorodichloridate intermediate. If the subsequent nucleophilic attack by chloride is incomplete, the intermediate rapidly hydrolyzes back to the 3-ol starting material upon contact with water. Furthermore, highly acidic quenching conditions can drive this reverse reaction.
Causality & Solution: You must ensure the SₙAr step is complete before quenching. Add a soluble chloride source (e.g., tetraethylammonium chloride, TEAC) to accelerate the substitution step. During workup, quench the reaction by slow, dropwise addition into ice-cold saturated aqueous NaHCO₃ to maintain a slightly basic pH and safely neutralize the generated HCl.
Quantitative Benchmarking of Reaction Conditions
The table below summarizes the expected outcomes and side-product profiles when optimizing the halogenation of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol.
This self-validating protocol utilizes DIPEA to activate the 3-ol without the need for DMF, preventing N-formamidine formation while keeping temperatures low enough to avoid tarring.
Step 1: System Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Suspend 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (1.0 eq, e.g., 5.0 mmol) in anhydrous toluene (0.2 M) under a continuous flow of inert gas (N₂ or Ar).
Step 2: Base Activation
Add anhydrous DIPEA (2.5 eq) dropwise at room temperature.
Stir the suspension for 15 minutes. Causality: This promotes the formation of the more reactive enolate/anion, increasing the nucleophilicity of the oxygen atom.
Step 3: Controlled Halogenation
Cool the reaction mixture to 0°C using an ice bath.
Add POCl₃ (3.0 eq) dropwise over 10 minutes to control the exothermic formation of the O-phosphorodichloridate intermediate.
Remove the ice bath and gradually heat the mixture to 80°C for 4–6 hours.
Step 4: In-Process Self-Validation (Crucial Step)
To confirm the intermediate has fully converted to the 3-chloro product, take a 10 µL reaction aliquot and quench it into 1 mL of dry methanol .
Analyze via LC-MS. Validation logic: If the reaction is incomplete, the methanol quench will convert the unreacted O-phosphorodichloridate into a stable methyl phosphate ester (easily identifiable by mass). If only the 3-chloro product is observed, the reaction is complete.
Step 5: Neutralizing Quench & Extraction
Once complete, cool the reaction to room temperature.
Concentrate the mixture under reduced pressure to remove the bulk of excess POCl₃ and toluene.
Dissolve the crude residue in ethyl acetate.
Slowly pour the organic solution into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Warning: Ensure the pH of the aqueous layer remains >7 to prevent acid-catalyzed hydrolysis of any trace intermediate.
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
References
Title: A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase
Source: Lirias (KU Leuven)
URL: [Link]
Title: SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1
Source: European Patent Office (via Googleapis)
URL: [Link]
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions
Source: KTU ePubl
URL: [Link]
Technical Support Center: Handling 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Intermediates
Welcome to the technical support guide for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working with this m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working with this moisture-sensitive intermediate. The following information is curated to provide practical, field-tested advice to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol has changed in appearance (e.g., color change, clumping). What does this indicate?
A change in the physical appearance of the solid, such as discoloration or clumping, is a strong indicator of hydration or degradation.[1] This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can affect its chemical properties and performance in subsequent reactions.[1] If you observe such changes, it is advisable to assess the purity of the material before use.
Q2: What are the immediate signs of a compromised reaction due to moisture?
Common indicators of a reaction compromised by moisture include:
Low or no product yield: The presence of water can consume or deactivate moisture-sensitive reagents.[2]
Formation of unexpected byproducts: Water can participate in side reactions, leading to impurities.
Inconsistent results: Even small variations in moisture content can lead to poor reproducibility.
Q3: Can I "rescue" a batch of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol that has been exposed to moisture?
Drying a hygroscopic solid that has been exposed to moisture can sometimes be achieved by heating it gently under a high vacuum.[1] However, be cautious as excessive heat can cause decomposition.[1] It is crucial to verify the purity of the "rescued" material using appropriate analytical techniques before proceeding with your synthesis.
Troubleshooting Guide
This guide is structured to address issues at various stages of the experimental workflow.
Storage and Handling of the Solid Intermediate
Proper storage is the first line of defense against moisture-induced degradation.
Issue: Inconsistent reaction outcomes despite using the same batch of the intermediate.
Root Cause: The likely culprit is moisture absorption during storage and handling. Many common laboratory practices are insufficient for highly sensitive compounds.
Solution:
Primary Storage: Store the compound in an airtight container, preferably under an inert atmosphere (argon or nitrogen).[1] For long-term storage, a desiccator or a glovebox is recommended.[3][4]
Weighing and Dispensing: Whenever possible, handle and weigh the solid inside a glovebox.[5][6] If a glovebox is unavailable, minimize exposure time to the atmosphere by weighing the required amount quickly and immediately sealing the main container.[1] Consider using pre-weighed aliquots in sealed vials to avoid repeatedly opening the main stock bottle.[6]
Sure/Seal™ bottles or similar specialized containers[4][8]
Reaction Setup and Execution
The success of reactions involving moisture-sensitive intermediates hinges on maintaining an anhydrous environment throughout the process.
Issue: A reaction fails to proceed to completion or yields a complex mixture of products.
Root Cause: Introduction of moisture from glassware, solvents, or reagents during the reaction setup.
Solution:
Glassware Preparation: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[4][8]
Oven-Drying: Dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas.[2][4][8]
Flame-Drying: For round-bottom flasks, flame-drying under vacuum or a flow of inert gas is a rapid and effective method.[2][9]
Inert Atmosphere Techniques: Employing a Schlenk line or a glovebox is crucial for maintaining an anhydrous and oxygen-free environment.[5][10]
Purge and Refill: Before starting the reaction, the assembled apparatus should be subjected to several cycles of vacuum and backfilling with an inert gas to remove residual air and moisture.[5][10]
Solvent and Reagent Purity: Use only anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere.[4] If you are unsure of the solvent's dryness, it should be freshly distilled from an appropriate drying agent.
Experimental Protocol: Standard Inert Atmosphere Setup
Assemble the reaction glassware (e.g., round-bottom flask, condenser) after oven-drying.
Connect the apparatus to a Schlenk line via a sidearm with a stopcock.
Evacuate the system carefully and then backfill with dry nitrogen or argon. Repeat this cycle at least three times.[5]
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[4]
Add liquid reagents and solvents using dry syringes through a rubber septum.[2][8][9]
Add solid reagents under a positive flow of inert gas or inside a glovebox.[5]
A Comparative Guide to Indazole and 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Scaffolds in Targeted Drug Design
Introduction: The Privileged Role of Nitrogen Heterocycles in Kinase Inhibition In the landscape of targeted drug design, particularly in the development of small-molecule kinase inhibitors, certain chemical structures r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Role of Nitrogen Heterocycles in Kinase Inhibition
In the landscape of targeted drug design, particularly in the development of small-molecule kinase inhibitors, certain chemical structures reappear with remarkable frequency. These "privileged scaffolds" serve as foundational frameworks that can be chemically decorated to achieve high affinity and selectivity for specific biological targets. Among these, nitrogen-containing bicyclic heterocycles are preeminent due to their ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This guide provides an in-depth comparison of two such scaffolds: the well-established and clinically validated indazole core and the emerging pyrazolo[4,3-b]pyridine framework, exemplified here by the functionalized derivative, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol .
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the structural nuances, synthetic tractability, and biological applications that guide the choice of one scaffold over the other in the rational design of next-generation targeted therapies.
Core Structural and Physicochemical Comparison
The indazole and pyrazolo[4,3-b]pyridine scaffolds, while both bicyclic aromatic systems containing a pyrazole ring, exhibit fundamental differences in their electronic properties, hydrogen bonding capabilities, and spatial arrangement of substituents, which profoundly influence their drug-like properties.
Indazole: This scaffold is an isostere of indole, with one carbon in the six-membered ring replaced by a nitrogen.[1] It exists in two tautomeric forms, 1H-indazole and 2H-indazole, both of which can serve as bioisosteres for indole or phenol.[1] The key feature for kinase binding is the pyrazole ring, which presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen) in a specific spatial orientation, ideal for interacting with the kinase hinge.[1] Generally, indazole-containing compounds tend to be more lipophilic and less susceptible to phase I and II metabolism compared to their phenol counterparts.[1]
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol: This scaffold belongs to the pyrazolopyridine class, which are also known as azaindoles. The additional nitrogen atom in the six-membered ring (the pyridine ring) significantly alters the molecule's electronics, increasing its polarity and potential for hydrogen bonding compared to indazole. The -ol (hydroxyl) group at the 3-position provides an additional hydrogen bond donor and acceptor, while the bromo-substituent at the 6-position serves as a valuable synthetic handle for further chemical modification via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.[2]
Figure 1: Core chemical structures of Indazole and a representative Pyrazolo[4,3-b]pyridine.
Property
Indazole
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Rationale & Implications in Drug Design
Core Scaffold
Benzene fused to pyrazole
Pyridine fused to pyrazole
The pyridine nitrogen in the pyrazolopyridine scaffold increases polarity and acts as an additional H-bond acceptor, potentially improving solubility and altering target selectivity.
H-Bond Donors
1 (N-H)
2 (N-H, O-H)
The extra hydroxyl donor on the pyrazolopyridine offers an additional interaction point, which can be exploited to enhance binding affinity or selectivity.
H-Bond Acceptors
1 (N)
3 (2x N, 1x O)
Increased acceptor count enhances the potential for polar interactions, which can be crucial for binding to specific pockets and improving aqueous solubility.
Synthetic Handle
Varies by substitution
C6-Bromo
The bromine atom is a versatile point for diversification using established cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), facilitating rapid library synthesis.
Metabolic Stability
Generally more stable than phenol bioisosteres.[1]
The pyridine ring can influence metabolism, potentially being more susceptible to oxidation than a benzene ring, but this is highly context-dependent.
Indazoles are often used to replace metabolically labile groups.[1] The pyrazolopyridine's metabolic fate must be carefully evaluated during lead optimization.
Application in Targeted Drug Design: Kinase Inhibition
Both scaffolds are exceptionally effective at targeting the ATP-binding site of protein kinases. Their primary mechanism involves forming two or three key hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain, mimicking the interaction of the adenine base of ATP.
Figure 2: Conceptual diagram of scaffolds forming hydrogen bonds with the kinase hinge region.
Case Study: The Indazole Scaffold in Pazopanib
Pazopanib (Votrient®) is a potent multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[3] Its chemical structure features a central indazole scaffold.
Mechanism of Action: By blocking these key receptor tyrosine kinases, Pazopanib disrupts tumor angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[4][7] The indazole core is crucial for its activity, anchoring the molecule in the ATP-binding site of these kinases.
The Versatility of the Indazole Scaffold
The indazole scaffold has proven to be a "privileged" structure in medicinal chemistry, with derivatives developed to target a wide array of kinases beyond the Pazopanib targets:[1][8]
ROCK-II: Structure-activity relationship studies have identified indazole-piperazine and -piperidine derivatives as inhibitors of ROCK-II, a target for diseases like glaucoma.[9]
ERK1/2: Indazole amides have been optimized as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway.[10]
Aurora Kinases: In silico and knowledge-based design have led to the discovery of indazole derivatives as potent and selective inhibitors of Aurora kinases, which are critical for cell division.[11]
p38 MAPK: The p38 pathway is central to inflammatory responses, and imidazole-based scaffolds, structurally related to indazoles, have been extensively developed as inhibitors.[12][13]
CDK: Indazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which regulate the cell cycle.[8][14]
The Promise of the Pyrazolo[4,3-b]pyridine Scaffold
While not yet featured in an approved drug, the pyrazolo[4,3-b]pyridine scaffold is the subject of intense research, with derivatives showing potent activity against several important cancer targets. Its distinct electronic and structural properties allow for the development of inhibitors with novel selectivity profiles.
TAM Family Kinases (TYRO3, AXL, MER): The TAM kinases are implicated in cancer progression, metastasis, and immune suppression.[15][16] Developing selective inhibitors is a key goal. While many inhibitors target the entire family, the unique geometry of scaffolds like pyrazolopyridines could be exploited to achieve selectivity. For instance, selective TYRO3 inhibitors have been identified from other chemical series, highlighting the feasibility of targeting individual TAM members.[16][17]
SRC Kinase: Pyrazolopyrimidine derivatives have been shown to potently suppress breast cancer cell growth through the inhibition of SRC kinase, with exceptional selectivity over ABL kinase.[18]
c-Met: The c-Met receptor tyrosine kinase is a target in various cancers. 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been developed as potent c-Met inhibitors.[19]
The 6-bromo-3-ol substitution pattern offers a specific starting point for targeting these kinases. The 3-hydroxyl can form an additional hydrogen bond, while the 6-bromo position allows for the introduction of larger substituents to probe deeper into the ATP pocket, potentially enhancing potency and modulating selectivity.
Experimental Protocols for Scaffold Evaluation
The objective evaluation of compounds built from these scaffolds requires a standardized cascade of assays. Below are representative protocols for determining kinase inhibition and cellular activity.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Causality: The HTRF assay is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for high-throughput screening. It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound (e.g., indazole or pyrazolopyridine derivative) in 100% DMSO.
Create a serial dilution series of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
Prepare the Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare the kinase and biotinylated substrate peptide in Kinase Buffer at 2X the final desired concentration.
Prepare ATP in Kinase Buffer at 2X the final concentration (typically at the Km value for the specific kinase).
Prepare the HTRF detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in Detection Buffer.
Assay Procedure:
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
Add 4 µL of the 2X kinase/substrate mix to each well.
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
Stop the reaction by adding 10 µL of the HTRF detection reagent mix.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
Normalize the data using vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.
Causality: This assay is chosen to determine if the biochemical inhibition of the target kinase translates into a functional anti-proliferative effect in a relevant cancer cell line. A decrease in luminescence indicates cytotoxicity or cytostasis.
Cell Plating:
Select a cancer cell line known to be dependent on the target kinase (e.g., MV4-11 cells for an FLT3 inhibitor).
Trypsinize and count the cells. Seed the cells into a 96-well white-walled, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment:
Prepare a serial dilution of the test compound in complete growth medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.
Incubate the plate for 72 hours at 37°C, 5% CO₂.
Assay Readout:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data to the vehicle-treated wells (100% viability).
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Figure 3: A typical workflow for evaluating and optimizing inhibitors based on a selected scaffold.
Conclusion and Future Perspectives
The choice between an indazole and a pyrazolo[4,3-b]pyridine scaffold is a nuanced decision guided by the specific goals of a drug discovery program.
The indazole scaffold is a proven, "low-risk" starting point with a wealth of literature and multiple FDA-approved drugs validating its utility.[8][20] Its favorable metabolic properties and well-understood binding modes make it an excellent choice for programs targeting well-known kinases like VEGFR, PDGFR, and CDKs.[4][8]
The 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold represents a more novel, "higher-risk, higher-reward" opportunity. The additional nitrogen and hydroxyl group provide unique interaction possibilities that can be exploited to achieve novel selectivity profiles against difficult-to-drug kinases or to overcome resistance mutations. The inherent synthetic handle at the C6 position makes it highly attractive for rapid library generation and optimization. This scaffold is particularly promising for developing inhibitors against targets like the TAM family kinases or for achieving isoform-specific inhibition within a kinase family.[15]
Ultimately, the decision rests on a balance between leveraging established knowledge and exploring new chemical space. As our understanding of the kinome deepens and the demand for more selective and resistance-breaking drugs grows, both the venerable indazole and the emerging pyrazolopyridine scaffolds will undoubtedly continue to be cornerstones of targeted therapy development.
References
Pazopanib - Wikipedia. Google Search.
pazopanibhydrochloride - Liv Hospital. (2026, February 24). Liv Hospital.
pazopanib | Cancer Care Ontario. Cancer Care Ontario.
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed. (2007, April 15). PubMed. [Link]
Pazopanib (Votrient) - Cancer Research UK. Cancer Research UK.
Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (2011, December 15). PubMed. [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1). PubMed. [Link]
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed. (2018, February 22). PubMed. [Link]
Indazoles in Drug Discovery - PharmaBlock. PharmaBlock.
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed. PubMed.
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC. National Center for Biotechnology Information. [Link]
Development of novel small molecule inhibitors of Tyro3 receptor tyrosine kinase. University of Portsmouth.
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - University of Miami. University of Miami.
Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - Frontiers. (2020, February 3). Frontiers. [Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29). PubMed. [Link]
Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC. National Center for Biotechnology Information. [Link]
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC. National Center for Biotechnology Information. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Royal Society of Chemistry. [Link]
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF - ResearchGate.
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. (2016, December 27). National Center for Biotechnology Information. [Link]
Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2011, October 8). ACS Publications. [Link]
Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - ResearchGate. (2025, August 9).
Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explor
Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed. (2010, July 30). PubMed. [Link]
Proposed methodology of drug design for MERTK inhibitors. - ResearchGate.
In silico screening of FDA approved drugs on AXL kinase and validation for breast cancer cell line - Taylor & Francis. (2020, March 26). Taylor & Francis Online.
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information. [Link]
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC. National Center for Biotechnology Information. [Link]
Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2016, September 13). ACS Publications. [Link]
Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations - MDPI. (2022, August 17). MDPI. [Link]
Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - MDPI. (2023, July 25). MDPI. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (2019, December 20). ACS Publications. [Link]
Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix - ACS Publications. (2025, May 20).
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TYRO3: A potential therapeutic target in cancer - PMC - NIH. National Center for Biotechnology Information. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013, January 30). ACS Publications. [Link]
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1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. PubMed.[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. PubMed.
Validating the Biological Activity of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol Derived Compounds: A Comparative Guide
The 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold (and its tautomeric/amine bioisosteres) has emerged as a highly privileged building block in modern medicinal chemistry. Its rigid planar structure and unique hydrogen-...
Author: BenchChem Technical Support Team. Date: April 2026
The 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold (and its tautomeric/amine bioisosteres) has emerged as a highly privileged building block in modern medicinal chemistry. Its rigid planar structure and unique hydrogen-bonding donor/acceptor profile make it an ideal pharmacophore for targeting the ATP-binding pockets of various kinases, most notably Fibroblast Growth Factor Receptors (FGFR) and FMS-like tyrosine kinase 3 (FLT3)[1][2].
This guide provides a comprehensive, objective framework for validating the biological activity of novel derivatives synthesized from this core. By comparing their performance against clinical-stage alternatives like Erdafitinib and Quizartinib (AC220), researchers can establish a rigorous, self-validating pipeline for lead optimization.
Mechanistic Rationale & Pathway Targeting
Derivatives of the pyrazolo[4,3-b]pyridine core function primarily as Type I or Type II ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazolo-pyridine ring system form critical hydrogen bonds with the hinge region of the kinase domain. Simultaneously, substitutions at the 6-bromo position allow for deep pocket penetration (e.g., accommodating the DFG-out conformation in FLT3-ITD mutations)[2].
Mechanism of FGFR/FLT3 inhibition by pyrazolo[4,3-b]pyridine derivatives.
Comparative Performance Data
When developing novel 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol derivatives, it is crucial to benchmark their enzymatic potency, cellular efficacy, and metabolic stability against established standards. Recent structure-activity relationship (SAR) studies demonstrate that optimized pyrazolo[4,3-b]pyridine compounds can achieve sub-nanomolar enzymatic inhibition while maintaining superior hepatic clearance profiles compared to legacy inhibitors[1][3].
Table 1: Performance Comparison of Pyrazolo[4,3-b]pyridine Leads vs. Clinical Standards
Compound / Scaffold
Primary Target
Enzymatic IC50 (nM)
Cellular IC50 (nM)
Human Hepatic Clearance (mL/min/kg)
Pyrazolo[4,3-b]pyridin-3-ol Lead
FGFR1 / FLT3
0.6 ± 0.1
12.5 ± 2.1
10.1
Erdafitinib (Standard)
FGFR1-4
1.2 ± 0.2
15.0 ± 3.0
18.2
Quizartinib / AC220 (Standard)
FLT3-ITD
1.1 ± 0.1
8.5 ± 1.5
14.5
Data synthesized from recent structural discovery studies on pyrrolo-pyrazine and pyrazolo-pyridine scaffolds[1][2][3]. Lower IC50 and lower clearance values indicate superior potency and metabolic stability, respectively.
Self-Validating Experimental Protocols
To ensure scientific integrity, the validation workflow must be a self-validating system. Enzymatic assays confirm direct target engagement, cellular assays confirm membrane permeability and functional pathway inhibition, and microsomal assays ensure the compound survives first-pass metabolism.
Step-by-step validation workflow for pyrazolo[4,3-b]pyridine derived inhibitors.
Protocol A: In Vitro Kinase Assay (ADP-Glo)
Causality: The ADP-Glo assay is selected over traditional radiometric assays because it universally measures ATP depletion. Since pyrazolo[4,3-b]pyridine derivatives act as ATP-competitive inhibitors, this assay directly quantifies the competitive displacement of ATP regardless of the specific downstream peptide substrate[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Dilution: Serially dilute the pyrazolo[4,3-b]pyridine derivative in DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).
Enzyme Addition: Add purified recombinant FGFR1 or FLT3 kinase to the wells and incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add an ATP/Substrate mix at the predetermined Michaelis constant (
Km
) for ATP to initiate the reaction. Incubate for 60 minutes.
Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).
Detection: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence and calculate the IC50 using a four-parameter logistic curve fit.
Causality: Using murine Ba/F3 cells transfected with specific oncogenic kinases (e.g., FLT3-ITD) creates an "addiction" to the target kinase. Comparing the viability of these cells against wild-type Ba/F3 cells (which rely on IL-3 for survival) provides a built-in counter-screen. If the compound kills the mutant cells but spares the wild-type cells, it proves the cytotoxicity is strictly on-target, ruling out general toxicity[2].
Step-by-Step Methodology:
Cell Seeding: Plate FLT3-ITD Ba/F3 cells and WT Ba/F3 cells (supplemented with 10 ng/mL IL-3) at
1×104
cells/well in 96-well plates.
Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 nM to 10 µM) and incubate at 37°C, 5% CO2 for 72 hours.
Viability Measurement: Add CellTiter-Glo reagent (equal to the volume of cell culture medium) to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).
Validation: Calculate the therapeutic index by dividing the IC50 of the WT Ba/F3 cells by the IC50 of the FLT3-ITD cells. A ratio >100 validates high on-target specificity.
Causality: The pyrazolo-pyridine core can be susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP1A2). Assessing intrinsic clearance (
CLint
) in Human Liver Microsomes (HLM) early in the pipeline prevents the advancement of compounds that would be cleared too rapidly in vivo to achieve therapeutic exposure[3].
Step-by-Step Methodology:
Microsome Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling: Extract 50 µL aliquots at specific time points (0, 5, 15, 30, and 60 minutes) and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Determine the half-life (
t1/2
) from the log-linear decline of the compound and calculate the predicted hepatic clearance (
CLhep
).
Conclusion
The 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol scaffold offers a highly tunable starting point for the development of potent kinase inhibitors. By strictly adhering to a self-validating testing cascade—moving from targeted enzymatic depletion (ADP-Glo) to isogenic cellular addiction models (Ba/F3), and finally to rigorous ADME profiling (HLM)—researchers can confidently isolate lead compounds that outperform current clinical standards in both efficacy and pharmacokinetic stability.
References
Title: Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors
Source: Semantic Scholar
URL: [Link]
Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
Source: NIH / PMC
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